molecular formula C12H15N3O2 B11732654 2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11732654
M. Wt: 233.27 g/mol
InChI Key: XWZSNVHDFPHLQO-UHFFFAOYSA-N
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Description

2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the condensation of 2-hydroxybenzaldehyde with 1-(2-hydroxyethyl)-1H-pyrazole-4-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}-imino)methyl]phenol
  • 2-(2-Hydroxyethyl)phenol
  • 2,4-Dichloro-6-[(2-hydroxyethylimino)methyl]phenol

Uniqueness

2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the presence of both a pyrazole ring and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The hydroxyethyl substituent further enhances its solubility and ability to interact with biological targets.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C12H15N3O2/c16-6-5-15-9-11(8-14-15)13-7-10-3-1-2-4-12(10)17/h1-4,8-9,13,16-17H,5-7H2

InChI Key

XWZSNVHDFPHLQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CN(N=C2)CCO)O

Origin of Product

United States

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